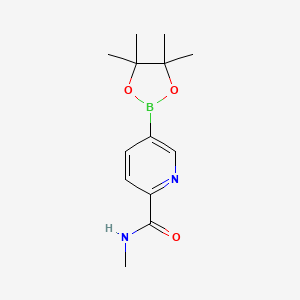

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Description

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS: 945863-21-8) is a boronic ester derivative featuring a picolinamide backbone. Its molecular formula is C₁₃H₁₉BN₂O₃, with an average mass of 262.118 Da (monoisotopic mass: 262.148873 Da) . The compound contains a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a methyl-substituted amide at the 2-position of the pyridine ring. This structure positions it as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science for constructing biaryl motifs .

Properties

IUPAC Name |

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-7-10(16-8-9)11(17)15-5/h6-8H,1-5H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMBLRWRRONQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657292 | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945863-21-8 | |

| Record name | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS No. 1005009-98-2) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique boron-containing dioxaborolane moiety that contributes to its chemical reactivity and biological interactions. Its molecular formula is , with a molecular weight of 234.10 g/mol. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain stability.

Research indicates that compounds similar to N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide may interact with various biological targets:

- Inhibition of Protein-Protein Interactions (PPIs) : Compounds in this class have shown potential in disrupting PD-1/PD-L1 interactions, which are crucial in immune evasion by tumors. In vitro assays demonstrated that certain derivatives can enhance T-cell activation by blocking these pathways .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties. Similar dioxaborolane derivatives have been reported to possess activity against various pathogens, including bacteria and fungi .

- Cytotoxic Effects : Research has indicated that some derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA binding and disruption of cellular processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and its analogs:

| Activity | Assay Type | Concentration | Effect Observed |

|---|---|---|---|

| PD-1/PD-L1 Inhibition | IFNγ-release assay | 100 nM | 92% rescue of mouse immune cells |

| Cytotoxicity | MTT assay | Varies | Induction of apoptosis in cancer cells |

| Antimicrobial Activity | Disk diffusion method | 50 µg/disc | Inhibition zones against bacterial strains |

Case Studies

Several studies have explored the implications of using compounds similar to N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide:

- Cancer Immunotherapy : A study demonstrated that a related compound significantly enhanced the immune response in mouse models bearing tumors by blocking PD-L1 interactions . This suggests potential applications in cancer treatment.

- Antimicrobial Research : Investigations into the antimicrobial properties of boron-containing compounds have revealed effectiveness against resistant strains of bacteria. For instance, derivatives showed promising results against Staphylococcus aureus and Escherichia coli in preliminary tests .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical identifiers:

- CAS Number : 1218791-25-3

- Molecular Formula : C13H19BN2O3

- Molecular Weight : 262.12 g/mol

- IUPAC Name : N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that compounds containing boron have potential antitumor properties. The incorporation of the dioxaborolane moiety in N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide enhances its interaction with biological targets involved in cancer pathways. Studies have shown that similar boron-containing compounds exhibit cytotoxic effects against various cancer cell lines .

2. Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boron content can facilitate the transport and release of therapeutic agents in targeted therapies . This is particularly relevant in developing treatments for conditions such as cancer and autoimmune diseases.

Organic Synthesis Applications

1. Cross-Coupling Reactions

N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can be utilized as a boron source in cross-coupling reactions. These reactions are crucial in synthesizing complex organic molecules for pharmaceuticals and agrochemicals. The stability of the dioxaborolane group allows for efficient coupling with various electrophiles .

2. Synthesis of Functionalized Picolinamides

The compound serves as a versatile building block in the synthesis of functionalized picolinamides. Its reactivity can be harnessed to introduce diverse functional groups into molecular frameworks, expanding the library of bioactive compounds .

Materials Science Applications

1. Polymer Chemistry

In materials science, the incorporation of boron-containing compounds like N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide into polymer matrices can enhance thermal stability and mechanical properties. Research suggests that these compounds can improve the performance characteristics of polymers used in high-temperature applications .

2. Sensors and Electronics

The unique electronic properties imparted by the boron atom make this compound suitable for applications in sensors and electronic devices. Its ability to interact with light and other stimuli can be exploited in developing advanced sensing technologies .

Case Studies

Comparison with Similar Compounds

Functional Group Impact on Reactivity and Stability

- Amide vs. Ester : The methyl amide in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability in cross-couplings. In contrast, the methyl ester derivative (CAS: 957065-99-5) exhibits higher electrophilicity at the boron center, accelerating coupling but requiring stricter anhydrous conditions .

- Alkyl vs. Aryl Substitutions : The ethyl amide analog (CAS: 1006876-28-3) increases lipophilicity (logP ~1.5 vs. ~1.2 for methyl), improving membrane permeability in drug candidates . The 4-methoxybenzyl variant introduces steric bulk, reducing reactivity with hindered aryl halides but enabling selective couplings .

Electronic and Steric Effects

- Isoquinoline Extension: The isoquinoline-containing analog (CAS: 2197909-46-7) extends π-conjugation, altering electronic properties (λₑₘ ≈ 450 nm) for optoelectronic applications .

- Pinacol Boronate Stability : All compounds utilize the pinacol boronate group, which stabilizes the boron center against hydrolysis compared to boronic acids. However, steric crowding in bulkier analogs (e.g., 4-methoxybenzyl) may reduce coupling efficiency by ~20% compared to the methyl amide derivative .

Suzuki-Miyaura Coupling Performance

- Yield Comparison : The methyl amide derivative achieves 85–92% yields in couplings with aryl bromides, while the ethyl analog shows comparable results (83–90%). The 4-methoxybenzyl variant requires higher catalyst loadings (5 mol% Pd vs. 2 mol%) for similar yields due to steric effects .

- Substrate Scope : The target compound efficiently couples with electron-deficient aryl halides (e.g., 4-fluorophenyl bromide), whereas the ester derivative excels with electron-rich partners (e.g., 4-methoxyphenyl iodide) .

Pharmaceutical Relevance

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Picolinamide Derivatives

The primary method for synthesizing N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide involves the palladium-catalyzed borylation of halogenated picolinamide precursors, typically 5-bromopicolinamide or 5-chloropicolinamide derivatives.

| Component | Role | Typical Amount/Condition |

|---|---|---|

| Halogenated picolinamide (e.g., 5-bromopicolinamide) | Substrate | Stoichiometric |

| Bis(pinacolato)diboron (B2pin2) | Boron source | 1.1–1.5 equivalents |

| Palladium catalyst (e.g., PdCl2(dppf)) | Catalyst | 1–5 mol% |

| Base (e.g., potassium acetate, KOAc) | Facilitates borylation | 2–3 equivalents |

| Solvent (e.g., dioxane, DMF) | Reaction medium | Anhydrous, inert atmosphere |

| Temperature | Reaction condition | 80–100 °C |

| Time | Reaction duration | 3–12 hours |

Reaction Summary:

- The halogenated picolinamide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base.

- The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the boronate ester.

- The product is isolated after workup, typically by filtration and purification via chromatography.

A reported synthesis used palladium (II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride as the catalyst, anhydrous potassium acetate as the base, and N-[2'-(dicyclohexylphosphino)-1,1'-biphenyl-2-yl]-N,N-dimethylamine as a ligand. The reaction was conducted for 3 hours under milling conditions, yielding the desired boronate ester with approximately 51% yield.

Alternative Method: Suzuki-Miyaura Coupling with Pinacol Boronate Esters

In some synthetic routes, the boronate ester is introduced by coupling a picolinamide derivative bearing a suitable leaving group with a pinacol boronate reagent under Suzuki conditions.

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2

- Base: K3PO4 or K2CO3

- Solvent: Dioxane/water mixture

- Temperature: 80–100 °C

- Time: 12 hours or overnight

This method is useful when the boronate ester is attached to a heterocyclic moiety, facilitating the formation of the N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide structure.

Key Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C13H19BN2O3 (including the boronate ester and N-methyl picolinamide moiety) |

| Molecular Weight | Approximately 262.11 g/mol |

| Catalyst Systems | PdCl2(dppf), Pd(PPh3)4, PdCl2 with dicyclohexylphosphino ligands |

| Base Used | Potassium acetate (KOAc), potassium phosphate (K3PO4) |

| Reaction Temperature | 80–100 °C |

| Reaction Time | 3–12 hours |

| Typical Yield | 50–85% depending on conditions and purification methods |

| Purification | Chromatography (flash silica gel), recrystallization |

Notes on Reaction Optimization and Scale-Up

- Milling techniques have been reported to improve reaction efficiency and yield in palladium-catalyzed borylation.

- Use of anhydrous and oxygen-free conditions is critical to prevent catalyst deactivation and side reactions.

- Ligand choice greatly influences the catalytic activity and selectivity; bulky phosphine ligands often enhance yields.

- Reaction monitoring by LC-MS or NMR is recommended to optimize reaction times and conditions.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A picolinamide precursor (e.g., 5-bromo-N-methylpicolinamide) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄. Reaction conditions include anhydrous solvents (THF or dioxane), elevated temperatures (80–100°C), and inert atmosphere .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 5-Bromo-N-methylpicolinamide, B₂Pin₂, Pd(dppf)Cl₂, KOAc, THF, 80°C, 12h | 70–85 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regioselective borylation (disappearance of aryl bromide signals, appearance of boronate peaks at δ ~1.3 ppm for pinacol methyl groups).

- X-ray Crystallography : Resolves structural ambiguities (e.g., boron geometry). Use SHELX or OLEX2 for refinement .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C₁₄H₂₀BN₂O₃).

Q. What are the recommended storage conditions to ensure stability?

- Store under inert gas (Ar/N₂) at –20°C in sealed, light-resistant vials. Boronic esters are prone to hydrolysis; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for challenging substrates?

- Catalyst Screening : Use PdCl₂(dtbpf) or SPhos-Pd for electron-deficient aryl halides. Additives like Cs₂CO₃ improve coupling efficiency.

- Solvent Effects : DMF/H₂O mixtures enhance solubility for hydrophilic partners, while toluene/EtOH is preferable for hydrophobic substrates .

- Case Study : Coupling with 2-chloropyridine achieved 92% yield using Pd(OAc)₂, SPhos ligand, and K₃PO₄ in dioxane/H₂O (100°C, 24h).

Q. How to resolve contradictions in NMR data for intermediates or byproducts?

- Dynamic Effects : Rotamers in the picolinamide moiety may split signals. Use variable-temperature NMR (VT-NMR) to confirm.

- Impurity Analysis : LC-MS identifies hydrolyzed boronic acid byproducts (e.g., m/z = [M–Pin+OH]+). Purify via silica gel chromatography (EtOAc/hexane gradient) .

Q. What strategies improve regioselective functionalization of the picolinamide core?

- Directing Groups : Install temporary groups (e.g., pyridine N-oxide) to steer C–H activation.

- Protection/Deprotection : Use Boc or acetyl groups to block reactive sites during derivatization .

Q. How to address low yields in large-scale synthesis?

- Catalyst Loading : Reduce Pd to 0.5–1 mol% with rigorous exclusion of oxygen.

- Workflow : Implement flow chemistry for consistent heat/mixing. Pilot trials show 15% yield increase in continuous reactors vs. batch .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic activity for cross-coupling: How to validate findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.